molecular formula C20H28O4 B031429 14-Deoxy-11,12-didehydroandrographolide CAS No. 42895-58-9

14-Deoxy-11,12-didehydroandrographolide

Cat. No. B031429
CAS RN: 42895-58-9
M. Wt: 332.4 g/mol
InChI Key: XMJAJFVLHDIEHF-CRBRZBHVSA-N
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Description

14-Deoxy-11,12-didehydroandrographolide is a major bitter diterpene lactone component, isolated from Andrographis paniculata. It is commonly used for the treatment of fever and infectious fever-causing diseases .


Synthesis Analysis

14-Deoxy-11,12-didehydroandrographolide is an analytical standard with a molecular weight of 332.43 . It is synthesized from acetylation of compound 7 . The compound has been used as an analytical reference standard in plant materials and commercial products of Andrographis paniculata using high-performance liquid chromatography technique .


Molecular Structure Analysis

The empirical formula of 14-Deoxy-11,12-didehydroandrographolide is C20H28O4 . The SMILES string representation is C[C@@]1(CO)C@HCC[C@]2(C)[C@@H]1CCC(=C)[C@H]2\\C=C\\C3=CCOC3=O . The crystal structure of the compound has been studied .


Chemical Reactions Analysis

14-Deoxy-11,12-didehydroandrographolide has been found to induce apoptosis in leukemic cells . It also has hypotensive action and causes negative chronotropic action .


Physical And Chemical Properties Analysis

14-Deoxy-11,12-didehydroandrographolide has a molecular weight of 332.43 . It is an analytical standard with a quality level of 100 and an assay of ≥95% (HPLC) .

Scientific Research Applications

Treatment of Fatty Liver Disease

14-Deoxy-11,12-didehydroandrographolide (deAND) has shown promise in reducing fatty liver disease. In a study, male mice fed a high-fat and high-cholesterol diet supplemented with deAND exhibited reduced plasma alanine aminotransferase activity and lower hepatic cholesterol accumulation. The compound also decreased tumor nuclear factor-α and histological lesions, indicating its potential as a therapeutic agent for steatohepatitis and liver injury .

Antioxidant Activity

The same study also highlighted deAND’s antioxidant properties. It was found to increase the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) mRNA, heme oxygenase-1 protein expression, and the activities of glutathione peroxidase and glutathione reductase. These enzymes play a crucial role in protecting the liver from oxidative stress, suggesting that deAND can be beneficial in managing conditions associated with oxidative damage .

Anti-inflammatory Effects

deAND treatment has been associated with anti-inflammatory effects in the liver. It suppressed increased NOD-like receptor protein 3 (NLRP3), caspase-1, and interleukin-1β protein levels in the liver, which are markers of inflammation. This indicates that deAND could be useful in the treatment of inflammatory liver diseases .

Inhibition of Biofilm Formation

Research has demonstrated that deAND can inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen responsible for infections. When used in combination with antibiotics like azithromycin or gentamicin, deAND significantly reduced biofilm production, suggesting its potential as a drug molecule against biofilm-associated infections .

Antibacterial Activity

Beyond its anti-biofilm properties, deAND has been used traditionally to treat various infectious diseases. While it does not directly inhibit bacterial growth, it affects bacterial quorum sensing communication, which is crucial for biofilm development and infection spread. This makes deAND a candidate for further research into its antibacterial applications .

Analytical Reference Standard

14-Deoxy-11,12-didehydroandrographolide serves as an analytical reference standard in the quality control of plant materials and commercial products of Andrographis paniculata. High-performance liquid chromatography techniques utilize deAND to ensure the consistency and potency of herbal formulations containing this compound .

Mechanism of Action

14-Deoxy-11,12-didehydroandrographolide inhibits NF-κB activation . It has been found to have antiviral, anti-inflammatory, immunomodulatory, and antipyretic activities . It can inhibit viral infections by regulating the viral entry stage, gene replication, and the formation of mature functional proteins .

Safety and Hazards

The safety data sheet of 14-Deoxy-11,12-didehydroandrographolide advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAJFVLHDIEHF-CRBRZBHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347789
Record name 14-Deoxy-11,12-dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Deoxy-11,12-didehydroandrographolide

CAS RN

42895-58-9
Record name 14-Deoxy-11,12-dehydroandrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042895589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-Deoxy-11,12-dehydroandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-DEOXY-11,12-DEHYDROANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S0X4YZJ0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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